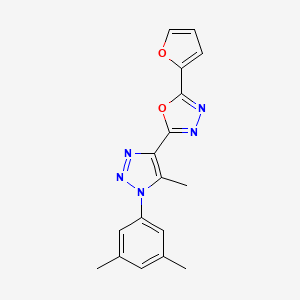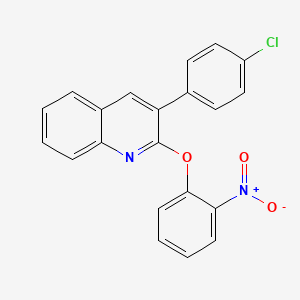
3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline is an organic compound with a molecular formula of C14H8ClNO3. It is a yellow-orange solid that is soluble in organic solvents. This compound has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the manufacture of dyes, optical brighteners, and other materials.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of dyes, optical brighteners, and other materials. In addition, this compound has been used in the study of the mechanism of action of drugs, the biochemical and physiological effects of compounds, and the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline is not fully understood. It is thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to act as a proton donor, which can affect the activity of other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that this compound can inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to act as a proton donor, which can affect the activity of other enzymes. In addition, this compound has been shown to interact with certain proteins involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline in laboratory experiments is its availability. This compound is widely available and relatively inexpensive, making it a cost-effective option for research. However, there are some limitations associated with its use. It is a relatively unstable compound and can break down over time, so it must be stored and handled carefully. In addition, it is toxic, so it must be handled with caution.
Zukünftige Richtungen
The future of 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline research is promising. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, research is needed to develop new synthetic methods for producing this compound. Finally, further studies are needed to identify potential new uses for this compound, such as in the development of new drugs or materials.
Synthesemethoden
3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline can be synthesized via a multi-step process involving the reaction of 4-chlorophenol and 2-nitrophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(2-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-16-11-9-14(10-12-16)17-13-15-5-1-2-6-18(15)23-21(17)27-20-8-4-3-7-19(20)24(25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDNRHBBBOFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2948548.png)
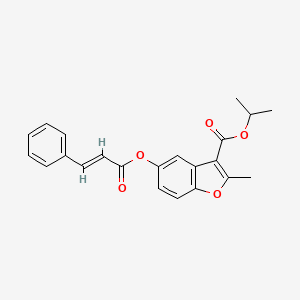
![3-Cyclobutyl-6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2948551.png)

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2948553.png)
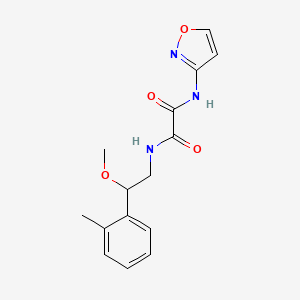
![(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2948555.png)
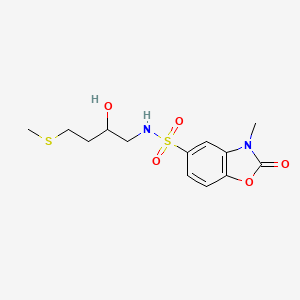
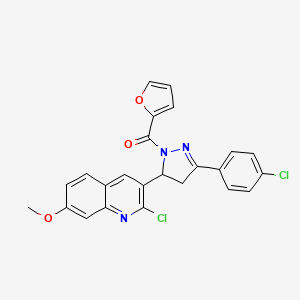
![5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2948558.png)
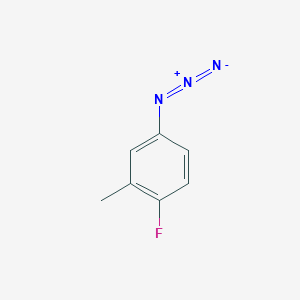
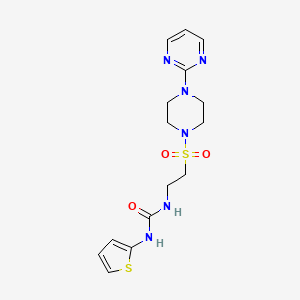
![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948565.png)
